molecular formula C19H25N3OS B11384067 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11384067
M. Wt: 343.5 g/mol
InChI Key: NGLXIPKXKISZKG-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that incorporates both benzothiazole and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with an appropriate α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or pyrrolone rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-4-(1,3-benzothiazol-2-yl)-1-cyclooctyl-2H-pyrrol-3-one

Uniqueness

5-amino-4-(1,3-benzothiazol-2-yl)-1-octyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The octyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-octyl-2H-pyrrol-3-ol

InChI

InChI=1S/C19H25N3OS/c1-2-3-4-5-6-9-12-22-13-15(23)17(18(22)20)19-21-14-10-7-8-11-16(14)24-19/h7-8,10-11,20,23H,2-6,9,12-13H2,1H3

InChI Key

NGLXIPKXKISZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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